N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide, also known as ABA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have antioxidant properties and may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide in lab experiments is its relatively simple synthesis method. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is also stable under a variety of conditions, making it a useful building block for the synthesis of novel materials. However, one limitation of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is its potential toxicity, which must be carefully considered in experimental design.
Future Directions
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide. One area of interest is the development of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide-based materials for use in electronics and photonics. Another area of interest is the investigation of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide involves the reaction of 4-tert-butylcinnamaldehyde with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been used as a building block for the synthesis of novel functional materials. In biochemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been investigated for its role in protein-protein interactions and as a potential inhibitor of protein-protein interactions.
properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(24)22-18-10-12-19(13-11-18)23-20(25)14-7-16-5-8-17(9-6-16)21(2,3)4/h5-14H,1-4H3,(H,22,24)(H,23,25)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNWZZWPRBXNV-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide |
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